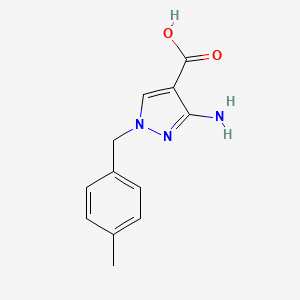

3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1856071-70-9

Cat. No.: VC6554917

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856071-70-9 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.255 |

| IUPAC Name | 3-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) |

| Standard InChI Key | LYKGUURZBSERGY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

3-Amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole-carboxylic acid family, characterized by a five-membered aromatic ring containing two nitrogen atoms and a carboxylic acid substituent. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.255 g/mol. Key identifiers include:

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| CAS No. | 1856071-70-9 |

| IUPAC Name | 3-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O |

| InChIKey | LYKGUURZBSERGY-UHFFFAOYSA-N |

| PubChem CID | 122171705 |

The compound features a 4-methylbenzyl group at position 1 of the pyrazole ring, an amino group at position 3, and a carboxylic acid moiety at position 4. This arrangement confers both hydrophilicity (via the carboxyl group) and lipophilicity (via the aromatic benzyl group), making it amenable to drug design.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step condensation and carboxylation reactions:

-

Condensation: Hydrazine derivatives react with carbonyl compounds (e.g., ketones or aldehydes) to form the pyrazole backbone.

-

Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester intermediates under alkaline conditions.

A patent describing a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlights the use of 2,2-difluoroacetyl halides and α,β-unsaturated esters in a similar pathway, followed by cyclization with methylhydrazine . While this method targets a structurally analogous compound, it underscores the importance of catalyst selection (e.g., potassium iodide) and recrystallization solvents (e.g., ethanol-water mixtures) in minimizing isomer formation and achieving >99% purity .

Optimization Challenges

-

Isomer Control: Pyrazole synthesis often yields positional isomers (e.g., 4- vs. 5-carboxylic acid derivatives). The patent reports isomer ratios of 95:5 for its target compound, achieved through low-temperature condensation (-30°C) and precise pH adjustments.

-

Yield Enhancement: Current yields for pyrazole-carboxylic acids range from 75–90%, depending on reaction scale and purification methods .

Physicochemical Properties

Solubility and Stability

While solubility data for the compound remain unpublished, its structural analogs (e.g., 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid) exhibit moderate water solubility due to the ionizable carboxylic acid group . Stability studies suggest that the amino group may confer susceptibility to oxidative degradation, necessitating storage under inert conditions.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for amine), C=O stretches (1700–1750 cm⁻¹ for carboxylic acid), and aromatic C-H bends (700–900 cm⁻¹).

-

NMR: The ¹H NMR spectrum would feature signals for the methylbenzyl protons (δ 2.3–2.5 ppm), pyrazole ring protons (δ 6.5–7.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Biological Activities and Applications

Antioxidant Properties

The compound’s electron-rich aromatic system may scavenge free radicals, a trait observed in structurally similar pyrazoles. In vitro assays using DPPH radicals could quantify this activity, though specific data for this compound are lacking.

Medicinal Chemistry Applications

-

Drug Intermediates: The carboxylic acid group facilitates conjugation with amines or alcohols to form amides or esters, common in prodrug design.

-

Kinase Inhibition: Pyrazole cores are prevalent in kinase inhibitors (e.g., COX-2 inhibitors), suggesting potential for anticancer or anti-inflammatory applications.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Key differences in substituent positioning (e.g., 3-amino vs. 5-amino) significantly alter electronic distribution and bioactivity. For instance, the 3-amino derivative may exhibit enhanced hydrogen-bonding capacity compared to its 5-amino counterpart .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume